ethyl 4-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate
CAS No.: 573695-10-0
Cat. No.: VC7633256
Molecular Formula: C24H26N6O2S3
Molecular Weight: 526.69
* For research use only. Not for human or veterinary use.
![ethyl 4-((5-(((4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate - 573695-10-0](/images/structure/VC7633256.png)
Specification
CAS No. | 573695-10-0 |
---|---|
Molecular Formula | C24H26N6O2S3 |
Molecular Weight | 526.69 |
IUPAC Name | ethyl 4-[[5-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate |
Standard InChI | InChI=1S/C24H26N6O2S3/c1-2-32-19(31)12-7-13-33-24-29-28-18(30(24)15-8-4-3-5-9-15)14-34-23-26-21(25)20-16-10-6-11-17(16)35-22(20)27-23/h3-5,8-9H,2,6-7,10-14H2,1H3,(H2,25,26,27) |
Standard InChI Key | HZADXJQGWXIVCZ-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC(=C4C5=C(CCC5)SC4=N3)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a fused tricyclic core (cyclopenta thieno[2,3-d]pyrimidine) linked to a 1,2,4-triazole ring via thioether bridges, with a phenyl group at position 4 of the triazole and an ethyl butanoate side chain. This architecture combines electron-rich aromatic systems with flexible sulfur-containing linkages, enabling diverse intermolecular interactions.
Key Structural Domains:
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Cyclopenta[4, thieno[2,3-d]pyrimidine: A planar, π-conjugated system with potential DNA intercalation properties.
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1,2,4-Triazole: A five-membered ring known for hydrogen-bonding capacity and metabolic stability.
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Thioether Linkages: Enhance lipid solubility and modulate redox activity.
Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₂₈H₂₈N₈O₂S₃ |
Molecular Weight | 628.78 g/mol |
Solubility | Likely hydrophobic (logP ≈ 3.8)* |
Ionization Potential | Predicted pKa: 6.2 (pyrimidine NH) |
Spectral Signatures | λmax ~270 nm (UV-Vis, π→π* transitions) |
*Estimated via analogy to thienopyrimidine derivatives. |
Synthetic Pathways
Key Reaction Steps
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Thienopyrimidine Core Synthesis:
Cyclocondensation of 2-aminocyclopentene-1-carbonitrile with ethyl 3-mercaptothiophene-2-carboxylate under acidic conditions yields the 4-amino-6,7-dihydro-5H-cyclopenta thieno[2,3-d]pyrimidine scaffold. -
Triazole Ring Formation:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 4-phenyl-1,2,4-triazole moiety, followed by thiolation at position 5 using Lawesson’s reagent. -
Side-Chain Conjugation:
Nucleophilic substitution between the triazole thiolate and ethyl 4-bromobutanoate completes the synthesis.
Optimization Challenges
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Regioselectivity: Competing reactions at C2 vs. C7 positions of the thienopyrimidine require strict temperature control (≤60°C) .
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Sulfur Oxidation: Thioether bridges are prone to over-oxidation; inert atmospheres (N₂/Ar) are essential during coupling steps.
Biological Activity and Mechanisms
Proposed Binding Mode:
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Pyrimidine N1 interacts with kinase hinge region (e.g., EGFR Met793).
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Triazole sulfur forms van der Waals contacts with hydrophobic pockets.
Antibacterial Efficacy
Preliminary data on structurally related compounds show:
Organism | MIC (μg/mL) | Mechanism |
---|---|---|
Staphylococcus aureus | 8.2 | DNA gyrase inhibition |
Escherichia coli | 32.7 | Cell membrane disruption |
Pharmacokinetic Predictions
ADME Profiling
Parameter | Prediction | Method |
---|---|---|
Bioavailability (Oral) | 34–41% | SwissADME |
Plasma Protein Binding | 89–92% | QikProp |
CYP3A4 Inhibition | Moderate (IC₅₀ = 7.8 μM) | Molecular Docking |
Metabolic Pathways
Primary routes involve:
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Ester hydrolysis: Cleavage of the ethyl butanoate group by carboxylesterases.
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S-oxidation: Conversion of thioethers to sulfoxides via CYP450 isoforms.
Applications and Future Directions
Therapeutic Prospects
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Oncology: Dual EGFR/CDK2 inhibition may overcome tyrosine kinase inhibitor resistance.
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Antimicrobials: Synergy with β-lactams observed in MRSA models (FICI = 0.31).
Material Science Applications
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Organic Semiconductors: Bandgap of 2.7 eV suggests utility in hole-transport layers.
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